A Comprehensive Technical Guide to the Chemical Properties of 2-Methyl-1-naphthol
A Comprehensive Technical Guide to the Chemical Properties of 2-Methyl-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-naphthol, a derivative of naphthalene, is a key intermediate in various synthetic processes, most notably in the production of Vitamin K3 (Menadione). A thorough understanding of its fundamental chemical properties is crucial for its effective handling, application, and the development of novel synthetic routes. This technical guide provides an in-depth overview of the core chemical and physical characteristics of 2-Methyl-1-naphthol, detailed experimental protocols for their determination, and relevant reaction pathways.
Chemical and Physical Properties
The key physicochemical properties of 2-Methyl-1-naphthol are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O | [1][2] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 7469-77-4 | [1] |
| Appearance | Solid |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 64-66 °C | |
| Boiling Point | 304.3 ± 11.0 °C (Predicted) | [2] |
| Solubility | Information not readily available | |
| pKa | 9.94 ± 0.50 (Predicted) | [2] |
Spectroscopic Data
| Property | Details | Source(s) |
| ¹H NMR | Spectra available | [3][4] |
| ¹³C NMR | Spectra available | [5] |
| Mass Spectrometry | Spectra available (GC-MS) | |
| Infrared (IR) | Spectra available (FTIR) | [1][6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of 2-Methyl-1-naphthol are outlined below. These protocols are foundational for the accurate characterization of this compound in a laboratory setting.
Determination of Melting Point
The melting point of 2-Methyl-1-naphthol can be determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the 2-Methyl-1-naphthol sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10-15 °C below the expected melting point of 64 °C.
-
Heat the sample at a rate of 1-2 °C per minute, observing the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded temperature range is the melting point of the sample. For pure 2-Methyl-1-naphthol, this should be a narrow range around 64-66 °C.[4][7][8][9][10]
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) of 2-Methyl-1-naphthol can be estimated using UV-Vis spectrophotometry by measuring the absorbance at different pH values.
Apparatus and Reagents:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions of varying pH (e.g., phosphate or borate buffers)
-
Stock solution of 2-Methyl-1-naphthol in a suitable solvent (e.g., ethanol or methanol)
-
Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions
Procedure:
-
Prepare a series of solutions with the same concentration of 2-Methyl-1-naphthol in different buffer solutions covering a pH range around the expected pKa (approximately 8-12).
-
Prepare two reference solutions: one in a strongly acidic solution (pH < 2) to measure the absorbance of the fully protonated form (HA), and one in a strongly basic solution (pH > 12) to measure the absorbance of the fully deprotonated form (A⁻).
-
Calibrate the UV-Vis spectrophotometer with a blank solution (the respective buffer without the analyte).
-
Measure the absorbance spectra of all prepared solutions over a suitable wavelength range to identify the wavelengths of maximum absorbance for both the protonated and deprotonated forms.
-
Measure the absorbance of each buffered solution at the wavelength of maximum absorbance for the deprotonated form (λmax of A⁻).
-
The pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance values.[3][5][11][12][13]
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-Methyl-1-naphthol in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
The final volume should be around 0.5-0.7 mL.
-
Ensure the solution is homogeneous and free of any particulate matter. Filtering through a small plug of glass wool in a Pasteur pipette may be necessary.[14][15][16][17][18]
b) Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 2-Methyl-1-naphthol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.[19][20][21]
c) Mass Spectrometry (MS)
Sample Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of 2-Methyl-1-naphthol in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC, which separates the compound before it enters the mass spectrometer.
-
Direct infusion may also be possible depending on the ionization technique used.[22]
Synthetic Pathway Visualization
A critical application of 2-Methyl-1-naphthol is its role as a precursor in the synthesis of Vitamin K3 (Menadione). The following diagram illustrates a generalized workflow for this chemical transformation.
Caption: Synthetic pathway of Vitamin K3 from 2-Methyl-1-naphthol.
Safety and Handling
2-Methyl-1-naphthol requires careful handling due to its potential health hazards. The following is a summary of key safety information.
Hazard Classifications:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Precautionary Measures:
-
Ventilation: Use only in a well-ventilated area.[23]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[23][24]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[23]
First Aid Measures:
-
After Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[23]
-
After Skin Contact: Wash off with soap and plenty of water. Consult a physician.[23]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[23]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[23]
This technical guide provides a foundational understanding of the chemical properties of 2-Methyl-1-naphthol. For further, more specific applications and safety protocols, consulting the primary literature and Safety Data Sheets (SDS) is strongly recommended.
References
- 1. 2-Methyl-1-naphthol | C11H10O | CID 24055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-1-NAPHTHOL CAS#: 7469-77-4 [m.chemicalbook.com]
- 3. aa6kj.hopto.org [aa6kj.hopto.org]
- 4. youtube.com [youtube.com]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ishigirl.tripod.com [ishigirl.tripod.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. mun.ca [mun.ca]
- 15. depts.washington.edu [depts.washington.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. cif.iastate.edu [cif.iastate.edu]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. eng.uc.edu [eng.uc.edu]
- 21. youtube.com [youtube.com]
- 22. US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 23. chemicalbook.com [chemicalbook.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
